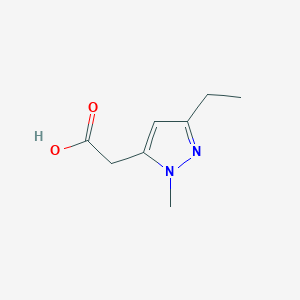

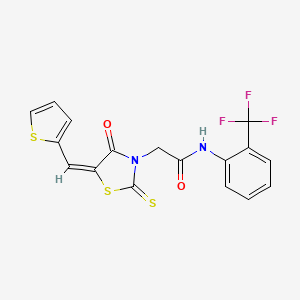

N-benzyl-2-(3-bromophenoxy)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-(3-bromophenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-(3-bromophenoxy)propanoic acid and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Studies

Research conducted on derivatives of N-Benzyl-2-(3-bromophenoxy)propanamide has shown significant potential in the field of epilepsy treatment. Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, a closely related compound, demonstrated potent anticonvulsant activity in animal models. These compounds were effective in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests. Some isomers outperformed standard drugs like phenytoin in the MES test, suggesting a promising avenue for developing new treatments for generalized seizures with favorable therapeutic indices and relative safety in acute toxicity studies (Idris, Ayeni, & Sallau, 2011).

Synthetic Chemistry

This compound and its derivatives serve as critical intermediates in synthetic chemistry, facilitating the construction of complex molecules. For example, they have been used in ring-opening [3 + 2] cyclization reactions with benzo[d]isoxazoles to provide rapid access to highly functionalized 2-hydroxyaryl-oxazolines. This process demonstrates excellent regioselectivity under mild conditions, showcasing the compound's utility in creating oxa-heterocycles (He, Pi, Wu, & Cui, 2020).

Enzyme Inhibition

Bromophenol derivatives, including those related to this compound, have been synthesized and tested for their inhibitory activity against various enzymes like carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase. These studies have highlighted the potential of such compounds in designing inhibitors for treating conditions like glaucoma, epilepsy, and neurodegenerative diseases. The enzyme inhibition activity, coupled with the structural insights from docking studies, underscores the importance of these compounds in medicinal chemistry (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).

Antioxidant and Biofilm Inhibition

Investigations into benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides have unveiled their potential in biofilm inhibition and antioxidant activities. These studies reveal the compound's effectiveness against both gram-negative and gram-positive bacterial strains, providing a new direction for developing treatments targeting biofilms, which are crucial in antibiotic resistance. The research further demonstrates the role of electron-donating groups in enhancing the scavenging ability, opening avenues for designing more potent antioxidants (Sheikh, REHMAN, Imran, & Mahmood, 2021).

Zukünftige Richtungen

“N-benzyl-2-(3-bromophenoxy)propanamide” and related compounds have shown promise in the field of epilepsy treatment. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has demonstrated potent protection across several animal acute seizure models . This suggests potential future directions for the development of new anticonvulsant drugs.

Eigenschaften

IUPAC Name |

N-benzyl-2-(3-bromophenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-12(20-15-9-5-8-14(17)10-15)16(19)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKOUPFQDUETQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)